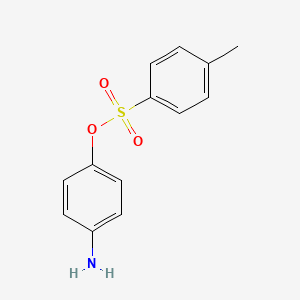

4-Aminophenyl 4-methylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

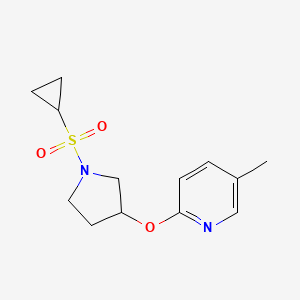

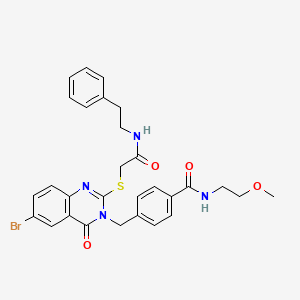

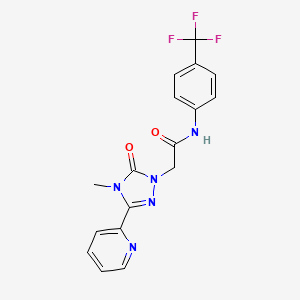

“4-Aminophenyl 4-methylbenzenesulfonate” is a sulfonamide derivative . It has a linear formula of CH3C6H4SO2NHC6H4NH2 and a molecular weight of 262.33 . It has been reported to crystallize in an asymmetric unit containing two independent molecules, having V-shaped conformations .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through various methods. For instance, 2-(4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moieties were synthesized and evaluated for their antimicrobial activity .Molecular Structure Analysis

The molecular structure of “this compound” involves a significant degree of charge redistribution where electronic charge transfer mainly occurs from the amino to the sulfonyl group . This results in the shortening of C–N and C–S distances and an increase in the quinoid character of the phenylene group .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, related compounds have been evaluated for their reactivity. For example, 4-methylbenzenesulfonate ionic liquid derivatives were evaluated for mild steel corrosion inhibition in a 1.0 M hydrochloric acid solution .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

4-Aminophenyl 4-methylbenzenesulfonate serves as a fundamental compound in chemical synthesis. For instance, Pan et al. (2020) demonstrated the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) through a three-step procedure, highlighting its utility in complex chemical syntheses (Pan et al., 2020). Additionally, the work of Freeman and Kim (1991) showed that aminopropanedinitrile 4-methylbenzenesulfonate reacts with alkyl and aryl isothiocyanates to yield various thiazoles and pyrimidines, demonstrating its versatility in producing diverse chemical structures (Freeman & Kim, 1991).

Application in Materials and Industrial Processes

In the realm of materials science and industrial processes, compounds related to this compound have shown significant utility. Ehsani, Moshrefi, and Ahmadi (2015) investigated the corrosion inhibitory properties of a synthesized derivative on Aluminum in an acidic medium, highlighting its potential application in corrosion prevention (Ehsani, Moshrefi, & Ahmadi, 2015).

Environmental Applications

In environmental science, this compound has been studied for its biodegradability. Wang et al. (2009) researched the degradation of 4-Aminobenzenesulfonate, a related compound, by Pannonibacter sp. strain W1, indicating its potential in bioremediation processes (Wang et al., 2009).

Pharmaceutical and Biomedical Research

In the field of pharmaceutical and biomedical research, derivatives of this compound can be crucial. Li et al. (2014) reported the discovery of a tetracyclic quinoxaline derivative, a potent multifunctional drug candidate for treating neuropsychiatric and neurological disorders, derived from a similar compound (Li et al., 2014).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4-aminophenyl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12/h2-9H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDKLDVRGQPLQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-acetyl-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2651198.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2651211.png)